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Compound of Interest

Compound Name: 7-bromo-2H-chromene

Cat. No.: B11891750 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the

characterization of 7-bromo-2H-chromene. Due to a lack of published experimental data for

this specific compound, this document presents a combination of predicted spectroscopic

values for 7-bromo-2H-chromene and experimental data for the closely related compound, 7-

bromo-4-methyl-2H-chromen-2-one. This information is intended to serve as a reference point

for researchers engaged in the synthesis and characterization of related chemical entities.

Data Presentation
Predicted Spectroscopic Data for 7-bromo-2H-chromene
As experimental spectra for 7-bromo-2H-chromene are not readily available in the scientific

literature, computational predictions for its ¹H and ¹³C NMR spectra are presented below. These

values are calculated based on established algorithms and should be considered as estimates.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-bromo-2H-chromene
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Proton Predicted Chemical Shift (ppm)

H-2 4.8 - 5.2

H-3 5.7 - 6.1

H-4 6.4 - 6.8

H-5 7.2 - 7.6

H-6 7.0 - 7.4

H-8 6.8 - 7.2

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-bromo-2H-chromene

Carbon Predicted Chemical Shift (ppm)

C-2 65 - 70

C-3 125 - 130

C-4 120 - 125

C-4a 120 - 125

C-5 128 - 132

C-6 125 - 130

C-7 115 - 120

C-8 118 - 122

C-8a 150 - 155

Experimental Spectroscopic Data for 7-bromo-4-methyl-
2H-chromen-2-one
To provide a tangible reference, the following tables summarize the experimental spectroscopic

data for the related compound, 7-bromo-4-methyl-2H-chromen-2-one. It is crucial to note the
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structural differences, namely the presence of a carbonyl group at C-2 and a methyl group at

C-4, which significantly influence the spectral data.

Table 3: ¹H NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Proton Chemical Shift (ppm) Multiplicity

CH₃ 2.41 s

H-3 6.23 d

H-5 7.73 d

H-6 7.03 dd

H-8 7.09 d

Solvent: DMSO-d₆

Table 4: ¹³C NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Carbon Chemical Shift (ppm)

CH₃ 18.1

C-3 111.4

C-4 153.4

C-4a 113.7

C-5 126.6

C-6 119.7

C-7 128.8

C-8 112.4

C-8a 154.6

C-2 (C=O) 160.0
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Solvent: DMSO-d₆

Table 5: IR and MS Data for 7-bromo-4-methyl-2H-chromen-2-one

Spectroscopic Technique Key Peaks/Values

IR (cm⁻¹) ~1700 (C=O stretch), ~1600 (C=C stretch)

MS (m/z) M⁺ and M⁺+2 isotopic pattern for bromine

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75, 100, or

125 MHz, respectively.

Use standard pulse programs for data acquisition.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small

amount of the sample directly on the crystal.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 7-bromo-2H-chromene: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11891750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11891750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

